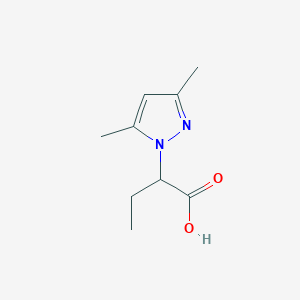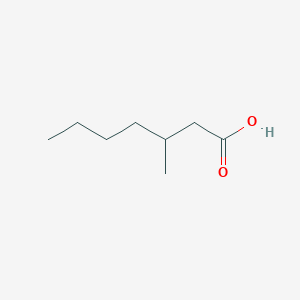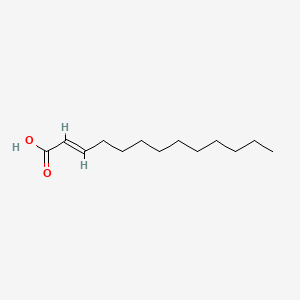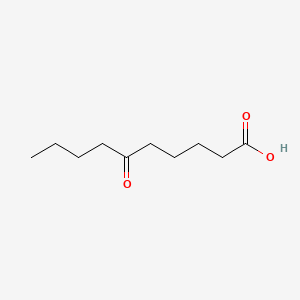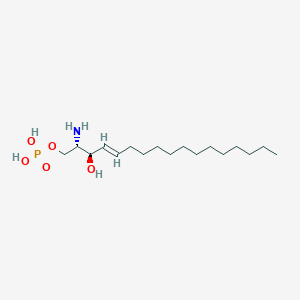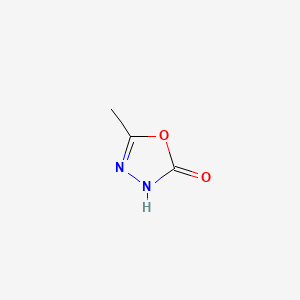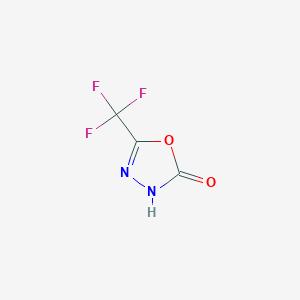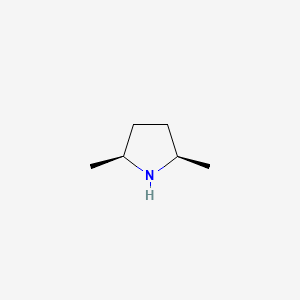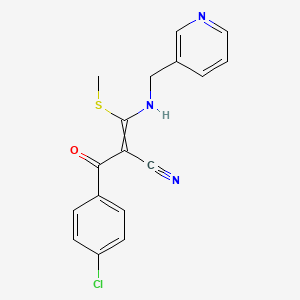
2-(4-Chlorobenzoyl)-3-methylsulfanyl-3-(pyridin-3-ylmethylamino)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorobenzoyl)-3-methylsulfanyl-3-(pyridin-3-ylmethylamino)prop-2-enenitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzoyl group, a methylsulfanyl group, and a pyridinylmethylamino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzoyl)-3-methylsulfanyl-3-(pyridin-3-ylmethylamino)prop-2-enenitrile typically involves multiple steps. One common method includes the following steps:
Formation of the chlorobenzoyl intermediate: This step involves the reaction of 4-chlorobenzoyl chloride with a suitable nucleophile to form the chlorobenzoyl intermediate.
Introduction of the methylsulfanyl group: The chlorobenzoyl intermediate is then reacted with a methylsulfanyl reagent under controlled conditions to introduce the methylsulfanyl group.
Addition of the pyridinylmethylamino group: Finally, the compound is reacted with a pyridinylmethylamine derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorobenzoyl)-3-methylsulfanyl-3-(pyridin-3-ylmethylamino)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorobenzoyl)-3-methylsulfanyl-3-(pyridin-3-ylmethylamino)prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorobenzoyl)-3-methylsulfanyl-3-(pyridin-3-ylmethylamino)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-2-(4-chlorobenzoyl)-3-(methylsulfanyl)-3-[(2-pyridinylmethyl)amino]-2-propenenitrile: Similar structure but with a different position of the pyridinyl group.
(Z)-2-(4-chlorobenzoyl)-3-(ethylsulfanyl)-3-[(3-pyridinylmethyl)amino]-2-propenenitrile: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
2-(4-Chlorobenzoyl)-3-methylsulfanyl-3-(pyridin-3-ylmethylamino)prop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H14ClN3OS |
|---|---|
Molekulargewicht |
343.8 g/mol |
IUPAC-Name |
2-(4-chlorobenzoyl)-3-methylsulfanyl-3-(pyridin-3-ylmethylamino)prop-2-enenitrile |
InChI |
InChI=1S/C17H14ClN3OS/c1-23-17(21-11-12-3-2-8-20-10-12)15(9-19)16(22)13-4-6-14(18)7-5-13/h2-8,10,21H,11H2,1H3 |
InChI-Schlüssel |
TUMMSUQULRPRPI-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=C(C#N)C(=O)C1=CC=C(C=C1)Cl)NCC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




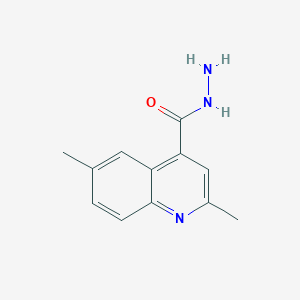
![4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1309138.png)
